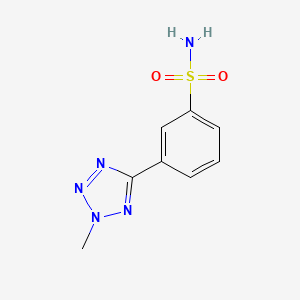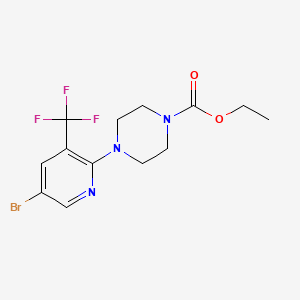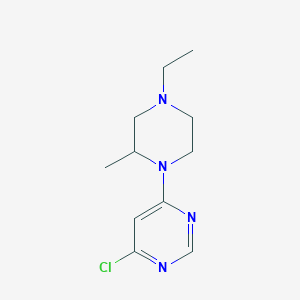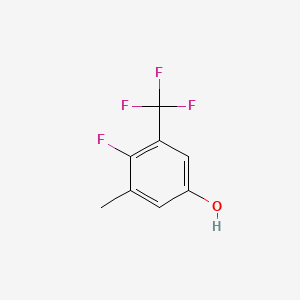
Zuranolone
概要
説明
ズラノロンは、γ-アミノ酪酸(GABA)A受容体の正の異種アロステリックモジュレーターとして作用する合成神経ステロイドです。主に産後うつ病の治療に使用されます。 ズラノロンは経口投与され、迅速な作用発現を示すため、さまざまな精神障害の治療における有望な候補薬です .
作用機序
ズラノロンは、GABA A受容体に結合し、受容体の神経伝達物質GABAに対する応答を強化することで作用を発揮します。この正の異種アロステリックモジュレーションにより、GABAの抑制効果が強まり、神経系に鎮静効果をもたらします。 分子標的は、脳に豊富に存在するシナプスおよびシナプス外GABA A受容体です .
類似の化合物との比較
類似の化合物
ズラノロンに類似する化合物には、次のものがあります。
ブレキサノロン: 産後うつ病に使用される静脈内神経ステロイド。
アロプレグナノロン: 同様のGABA A受容体モジュレーション特性を持つ自然発生神経ステロイド。
独自性
ズラノロンは、経口バイオアベイラビリティと迅速な作用発現によって特徴付けられます。静脈内投与が必要なブレキサノロンとは異なり、ズラノロンは経口投与できるため、患者にとってより便利です。 その薬物動態学的プロファイルにより、1日1回の投与が可能になり、持続的な治療効果が得られます .
生化学分析
Biochemical Properties
Zuranolone plays a crucial role in modulating the activity of GABA A receptors. It interacts with both synaptic and extrasynaptic GABA A receptors, enhancing phasic and tonic inhibitory currents. Unlike benzodiazepines, which bind to the α/γ subunit interface in synaptic GABA A receptors, this compound binds to the α/β subunit interface present in nearly all GABA A receptors . This interaction potentiates the inhibitory effects of GABA, leading to its therapeutic effects in depression.
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It modulates membrane receptors, leading to changes in cell signaling pathways and gene expression. By enhancing GABAergic inhibition, this compound reduces neuronal excitability, which is beneficial in conditions like depression and anxiety . Additionally, it has been shown to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound acts as a positive allosteric modulator of the GABA A receptor. It binds to a non-benzodiazepine site on the receptor, enhancing the receptor’s response to GABA. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . This compound’s ability to modulate both synaptic and extrasynaptic GABA A receptors contributes to its broad therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a half-life of approximately 16-23 hours, allowing for once-daily dosing . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies indicate sustained improvements in depressive symptoms with continued use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been shown to reduce depressive-like behaviors without significant adverse effects . Higher doses may lead to increased sedation and potential toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily by the enzyme CYP3A4 . It undergoes hydroxylation and subsequent conjugation to form inactive metabolites. The metabolic pathways of this compound are crucial for its clearance from the body and influence its overall pharmacokinetic profile . Understanding these pathways helps in predicting drug interactions and optimizing dosing regimens.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s lipophilicity allows it to cross the blood-brain barrier, reaching its target sites in the central nervous system .
Subcellular Localization
Within cells, this compound localizes to the plasma membrane and intracellular compartments where GABA A receptors are present . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in modulating GABAergic signaling .
準備方法
合成経路と反応条件
ズラノロンの合成は、入手しやすいステロイド前駆体から始まる複数の段階を伴います。 反応条件は一般的に、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .
工業生産方法
ズラノロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、効率性、費用対効果、および規制基準への適合性に向けて最適化されています。 連続フロー化学や自動合成などの高度な技術が、生産能力と一貫性を高めるために採用されています .
化学反応の分析
反応の種類
ズラノロンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基を形成するために酸素原子を導入する。
還元: 酸素原子を除去するか、または水素原子を付加する。
置換: 官能基を他の原子または基で置換する。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな触媒が含まれます。 反応は一般的に、目的の生成物を得るために、制御された温度と圧力の下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、ヒドロキシル化誘導体、ズラノロンの還元型、および置換アナログが含まれます。 これらの生成物は、さらなる合成の中間体として、または医薬品有効成分としてよく使用されます .
科学研究への応用
ズラノロンは、次のような幅広い科学研究への応用があります。
化学: 神経ステロイドの合成と反応性を研究するためのモデル化合物として使用される。
生物学: GABA A受容体と神経活動への影響について調査されている。
科学的研究の応用
Zuranolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neurosteroid synthesis and reactivity.
Biology: Investigated for its effects on GABA A receptors and neuronal activity.
Medicine: Primarily used for treating postpartum depression, with ongoing research into its potential for treating other mental disorders such as major depressive disorder and anxiety
類似化合物との比較
Similar Compounds
Similar compounds to zuranolone include:
Brexanolone: An intravenous neurosteroid used for postpartum depression.
Allopregnanolone: A naturally occurring neurosteroid with similar GABA A receptor modulation properties.
Ganaxolone: A synthetic analog of allopregnanolone used for treating epilepsy and other neurological disorders
Uniqueness
This compound is unique due to its oral bioavailability and rapid onset of action. Unlike brexanolone, which requires intravenous administration, this compound can be taken orally, making it more convenient for patients. Its pharmacokinetic profile allows for once-daily dosing, providing sustained therapeutic effects .
特性
IUPAC Name |
1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRKNSQXBRBGZ-GVKWWOCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128500 | |
| Record name | Zuranolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632051-40-1 | |
| Record name | 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuranolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuranolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuranolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZURANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zuranolone?
A1: this compound is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to a specific site on GABAA receptors and increasing the flow of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. []
Q2: How does this compound's mechanism differ from that of benzodiazepines?
A2: While both this compound and benzodiazepines enhance the effects of GABA, they bind to different sites on the GABAA receptor. This compound binds to the α/β subunit interface present in nearly all GABAA receptors, leading to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents. [] In contrast, benzodiazepines bind to the α/γ subunit interface primarily found in synaptic GABAA receptors, mainly enhancing phasic inhibitory currents. [] This difference in binding sites may contribute to this compound's potentially faster onset of action and distinct clinical profile compared to benzodiazepines. [, ]
Q3: What are the hypothesized downstream effects of this compound's modulation of GABAA receptors?
A3: By enhancing GABAergic signaling, this compound is hypothesized to restore the balance of excitation and inhibition in key brain networks involved in mood regulation, such as the central executive network (CEN), default mode network (DMN), and salience network (SN). [, ] This restoration of balance is thought to contribute to its antidepressant and anxiolytic effects. [, , , , ]
Q4: Does this compound affect neurosteroid levels?
A4: While this compound itself doesn't directly affect the levels of endogenous neurosteroids like allopregnanolone, its action mimics their effects by targeting GABAA receptors. [, , , ] This modulation of GABAA receptors is thought to play a key role in the therapeutic effects of both this compound and allopregnanolone in conditions like postpartum depression. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C27H43NO3, and its molecular weight is 429.6 g/mol. This information, while important for scientific understanding, is not typically provided in the reviewed clinical research papers. Please refer to chemical databases like PubChem or DrugBank for this specific information.
Q6: What is the route of administration for this compound?
A6: this compound is designed for oral administration, making it a more convenient option compared to intravenous brexanolone, which shares a similar mechanism of action. [, , , ]
Q7: What is known about the absorption and distribution of this compound?
A7: While specific details about absorption and distribution are not extensively outlined in the provided clinical trial reports, one study investigated the pharmacokinetics of single and multiple doses of this compound in healthy Japanese and White adults, as well as healthy elderly Japanese subjects. [] This study provides valuable insights into how this compound is processed by the body in different populations.
Q8: Has the transfer of this compound into breast milk been studied?
A8: Yes, a Phase 1 open-label study investigated the transfer of this compound into breast milk in healthy, lactating women. [] The study found that this compound transfer into breast milk was low, with an estimated relative infant dose of less than 1%, which is considered compatible with breastfeeding. []
Q9: What is the evidence for this compound's efficacy in treating postpartum depression (PPD)?
A12: this compound has demonstrated promising efficacy in treating PPD in multiple Phase 3 clinical trials. [, , , , , , , , , , , , , , , ] These trials consistently showed significant and rapid improvements in depressive symptoms compared to placebo, with effects emerging as early as day 3 of treatment and sustained throughout the follow-up period. [, , , , ]
Q10: What clinical trials have explored the use of this compound in combination with other antidepressants?
A13: A Phase 3 clinical trial investigated the efficacy and safety of this compound when co-initiated with a new antidepressant in adults with MDD. [] The study showed rapid and significant improvements in depressive symptoms compared to placebo plus an antidepressant. [] These findings suggest a potential role for this compound as part of a combination therapy approach for MDD. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)



![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)







